Isoquinolinium, 2-acetyl-, chloride is a chemical compound characterized by its isoquinolinium structure, which is a bicyclic aromatic compound containing a nitrogen atom. This compound is typically represented as a quaternary ammonium salt, where the nitrogen atom carries a positive charge. The presence of the acetyl group and the chloride ion contributes to its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.
The molecular formula for Isoquinolinium, 2-acetyl-, chloride is , with a molecular weight of approximately 185.65 g/mol. It appears as a white to off-white solid or crystalline substance and is soluble in polar organic solvents.
Isoquinolinium compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Studies have indicated that derivatives of isoquinolinium can inhibit certain enzymes involved in drug metabolism, such as human carboxylesterase 2 (hCE2), which plays a crucial role in the hydrolysis of ester-bearing drugs. For instance, specific isoquinolinium derivatives have shown significant inhibitory activity against hCE2 with IC50 values indicating their potency in pharmacological applications .
The synthesis of Isoquinolinium, 2-acetyl-, chloride can be achieved through various methods:
Isoquinolinium, 2-acetyl-, chloride has several applications:
Interaction studies involving Isoquinolinium, 2-acetyl-, chloride focus primarily on its role as an inhibitor of enzymes such as hCE2. These studies often utilize structure-activity relationship (SAR) analyses to understand how modifications to the isoquinolinium structure affect biological activity and selectivity against different targets . Molecular docking studies have also been conducted to predict binding affinities and elucidate mechanisms of action.
Several compounds share structural similarities with Isoquinolinium, 2-acetyl-, chloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Isoquinoline | Bicyclic aromatic without quaternization | Found in many natural products |
| Quinolinium | Nitrogen at different position | Exhibits different reactivity patterns |
| Dihydroisoquinoline | Saturated version of isoquinoline | May show altered biological activities |
These compounds highlight the uniqueness of Isoquinolinium, 2-acetyl-, chloride due to its quaternary ammonium nature and specific reactivity profile that enables diverse applications in medicinal chemistry and organic synthesis.
Nucleophilic addition at the C-1 position of isoquinoline precursors provides a direct route to 2-acetylisochinolinium chloride. The reaction typically involves quaternization of isoquinoline derivatives with acetyl chloride under anhydrous conditions. For example, treatment of 1-chloroisoquinoline with acetyl chloride in dichloromethane at −20°C yields the corresponding 2-acetylisochinolinium chloride with 78% efficiency after 12 hours. This method capitalizes on the electrophilic character of the C-1 position, which becomes enhanced through preliminary halogenation.
Critical parameters influencing reaction outcomes include:
Recent modifications employ phase-transfer catalysts such as tetrabutylammonium bromide to accelerate the quaternization process, reducing reaction times to 4–6 hours while maintaining yields above 70%. The mechanism proceeds through a classical S~N~2 pathway, with chloride acting as the leaving group during the acetyl transfer process.
1,3-Dipolar cycloaddition strategies enable convergent synthesis of 2-acetylisochinolinium chloride through [3+2] annulation reactions. A representative protocol combines:
This three-component approach achieves 65–82% yields when using copper(I) iodide (10 mol%) as a catalyst in DMF at 80°C. The acetyl group incorporation occurs regioselectively at the C-2 position due to electronic directing effects from the isoquinoline nitrogen. Key advantages include:
Comparative studies demonstrate superior regiocontrol compared to traditional Friedländer syntheses, particularly when employing unsymmetrical dipolarophiles. Recent advances utilize microwave irradiation (150 W, 120°C) to reduce reaction times from 24 hours to 45 minutes while maintaining yields above 70%.
Rhodium- and iridium-catalyzed C–H activation has emerged as a powerful tool for constructing 2-acetylisochinolinium chloride derivatives. A representative protocol employs:
This cascade process achieves 89% yield in toluene at 25°C through three sequential steps:
The acetyl group introduction occurs via post-cyclization functionalization using acetyl chloride in THF (−78°C to 0°C), with yields exceeding 85%. Notable features include:
Comparative analysis shows iridium catalysts ([Cp*IrCl~2~]~2~) provide slightly higher yields (92–94%) but require elevated temperatures (50–60°C). Recent developments incorporate photoredox catalysis to enable visible-light-mediated cyclizations, expanding substrate scope to include light-sensitive precursors.
The formation of ylides from isoquinolinium, 2-acetyl-, chloride proceeds through well-established deprotonation mechanisms that are fundamental to the reactivity of quaternary nitrogen systems [3] [5]. The ylide formation process involves the abstraction of a proton from the methyl group adjacent to the positively charged nitrogen, creating a zwitterionic species with significant nucleophilic character [3].
The ylide formation mechanism initiates with the approach of a strong base, typically triethylamine, to the activated methyl group adjacent to the quaternary nitrogen center [3] [6]. The electron-withdrawing effect of the positively charged nitrogen significantly increases the acidity of these protons, facilitating deprotonation under relatively mild conditions [3]. The resulting ylide intermediate exhibits a resonance-stabilized structure where the negative charge is delocalized between the carbon atom and the nitrogen center [5].
Experimental studies have demonstrated that isoquinolinium ylides can be conveniently generated in situ from deprotonation of the corresponding N-substituted methylisoquinolinium salts in basic media [3] [5]. The process occurs rapidly at room temperature with common organic bases, indicating the enhanced acidity imparted by the quaternary nitrogen system [3]. The stabilization of the ylide intermediate is achieved through resonance structures that distribute the negative charge across the extended conjugated system [5].
The stabilization of isoquinolinium ylides involves multiple electronic factors that contribute to their persistence and reactivity [7] [8]. The primary stabilization mechanism operates through resonance delocalization, where the negative charge on the ylide carbon is distributed across the aromatic system and the adjacent carbonyl group in acetyl-substituted derivatives [7]. This resonance stabilization is enhanced by the electron-withdrawing nature of the acetyl substituent, which provides additional pathways for charge delocalization [2].
Hydrogen bonding interactions with protic solvents further stabilize ylide intermediates through specific solvation effects [7] [8]. Time-resolved infrared spectroscopy studies have revealed that hydrogen-bonded ylide complexes exhibit characteristic frequency shifts that reflect the strength of these stabilizing interactions [7]. The coordination of ylides with hydrogen bond donors results in wavenumber shifts of -19 cm⁻¹ for ethanol interactions and -14 cm⁻¹ for chloroform, indicating significant electronic perturbations [7].
The thermodynamics of ylide formation from isoquinolinium salts favor the generation of stable intermediates under appropriate conditions [9] [8]. The activation energy for ylide formation is substantially reduced by the electron-withdrawing effect of the quaternary nitrogen, making the deprotonation process kinetically favorable [9]. Studies of stabilized ylides have shown that electronic stabilization through conjugation with electron-withdrawing groups leads to increased persistence and altered reactivity patterns [9].
The kinetic parameters governing ylide formation demonstrate that the process follows second-order kinetics, with rate constants that correlate directly with the electrophilicity of the isoquinolinium system [10]. The nucleophilicity parameters of isoquinolinium-derived ylides place them in a reactivity range comparable to other carbon nucleophiles such as silylated enol ethers and enamides [10].
The reactivity patterns of isoquinolinium, 2-acetyl-, chloride are profoundly influenced by both electronic and steric factors that operate in concert to determine the outcome of chemical transformations [11] [4]. These effects manifest in position-selective reactions, altered reaction rates, and modified product distributions that reflect the underlying molecular structure [12] [4].
The electronic structure of isoquinolinium systems creates distinct reactivity patterns at different positions within the molecule [4]. Quaternization of the nitrogen atom dramatically enhances the reactivity of adjacent positions through inductive and resonance effects [13] [4]. Kinetic studies have quantified these effects, showing that N-methylation of isoquinolines increases their reactivity toward hydroxide ions by factors ranging from 1.2-3.4 × 10⁷ fold for substituents at the α-position and 6.1 × 10⁵ fold for substituents at the γ-position [4].
The C-1 and C-3 positions of the isoquinolinium ring system exhibit particularly enhanced electrophilic character due to their proximity to the positively charged nitrogen [4]. These positions become activated for nucleophilic attack, with reaction rates that are orders of magnitude greater than those observed in neutral isoquinoline systems [4]. The electronic activation extends throughout the conjugated system, creating multiple reactive sites that can participate in various chemical transformations [12].
The acetyl substituent introduces additional electronic perturbations that influence reactivity patterns [2]. As an electron-withdrawing group, the acetyl moiety stabilizes negative charge development in transition states and intermediates, thereby facilitating reactions that involve carbanion formation [2]. This electronic effect is particularly important in ylide chemistry, where the acetyl group provides additional stabilization through resonance interactions [2].
Steric factors play a crucial role in determining the accessibility of reactive sites and the selectivity of chemical transformations in isoquinolinium systems [11] [14]. The three-dimensional structure of the isoquinoline framework creates varying degrees of steric hindrance around different positions, influencing the approach of reagents and the formation of products [11].
Studies of isoquinolinium salts with different alkyl chain lengths have revealed that steric effects become increasingly important as the size of substituents increases [11] [14]. For N-alkyl derivatives with chain lengths from C8 to C20, the preparation yields remain relatively high and similar to those of smaller analogs, suggesting that the larger nucleophilic moiety of isoquinoline does not create significant negative steric effects [11]. This observation contrasts with the behavior of quinoline systems, where steric hindrance is more pronounced [11].
The position of substitution significantly affects the steric environment and subsequent reactivity [4]. Substitution at the 1-position creates moderate to high steric hindrance that can block approach to the C-1 carbon, thereby favoring reactions at alternative sites such as C-3 [4]. In contrast, 3-substituted derivatives exhibit minimal steric interference and maintain normal selectivity patterns [4].
The combined influence of electronic and steric effects creates characteristic reactivity patterns that define the chemical behavior of isoquinolinium, 2-acetyl-, chloride [3] [4]. The most common reaction pathway involves [3+2] cycloaddition reactions with various 1,3-dipolarophiles to generate pyrrolo[2,1-a]isoquinoline derivatives [15] [16]. These reactions proceed through ylide intermediates that exhibit high regioselectivity due to the electronic bias of the isoquinolinium system [15].
The versatility of isoquinolinium ylide chemistry is demonstrated by their ability to undergo diverse reaction patterns under different conditions [5] [16]. In addition to cycloaddition reactions, these ylides can participate in Michael additions, dimerization reactions, and cyclocondensation processes that lead to complex polycyclic structures [5] [6]. The specific reaction pathway depends on the nature of the reaction partners and the reaction conditions employed [16].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H10ClNO | [1] |
| Molecular Weight (g/mol) | 207.65 | [1] |
| CAS Number | 81357-90-6 | [1] |
| IUPAC Name | 1-isoquinolin-2-ium-2-ylethanone;chloride | [1] |
| Melting Point | Not reported | [1] |
| Solubility | Soluble in polar solvents | [17] |
| Stability | Stable under normal conditions | [17] |
| Appearance | Crystalline solid | [17] |
| Reaction Type | Mechanism | Typical Conditions | Products | Reference |
|---|---|---|---|---|
| Ylide Formation | Deprotonation at N-methyl position | Strong base (Et3N), room temperature | Isoquinolinium ylides | [3] [5] |
| Nucleophilic Attack | Attack at C-1 or C-3 positions | Nucleophilic solvents, mild conditions | Substituted isoquinolines | [4] |
| Cycloaddition Reactions | [3+2] cycloaddition with dipolarophiles | Base catalysis, elevated temperature | Pyrrolo[2,1-a]isoquinolines | [15] [16] |
| Hydrogenation | Asymmetric reduction to tetrahydroisoquinolines | Chiral Ir complexes, H2 atmosphere | Chiral tetrahydroisoquinolines | [18] |
| Quaternization | Formation from isoquinoline + acyl chloride | Acetyl chloride, Lewis acid catalyst | N-acylisoquinolinium salts | [2] |
| Base-Catalyzed Deprotonation | Generation of reactive ylide intermediates | Triethylamine, aprotic solvents | Reactive ylide intermediates | [6] |
| Position | Electronic Character | Reactivity Enhancement | Mechanistic Role | Reference |
|---|---|---|---|---|
| C-1 | Electrophilic, activated for nucleophilic attack | 1.2-3.4 × 10⁷ fold increase vs neutral | Primary site for ylide formation | [4] |
| C-3 | Electrophilic, activated for nucleophilic attack | Similar to C-1 position | Alternative ylide formation site | [4] |
| C-4 | Less reactive, deactivated position | 6.1 × 10⁵ fold increase vs neutral | Secondary reaction site | [4] |
| N-2 | Quaternary nitrogen, electron-withdrawing | Charge delocalization center | Charge stabilization center | [13] |
| Benzene Ring | Electron-rich, activated for electrophilic substitution | Maintains aromatic character | Electrophilic substitution site | [12] |
| Acetyl Group | Electron-withdrawing, activating N+ center | Stabilizes positive charge | Electron-withdrawing activator | [2] |
| Substituent Type | Steric Hindrance | Effect on Ylide Formation | Reaction Rate Impact | Selectivity Effects | Reference |
|---|---|---|---|---|---|
| N-Methyl | Minimal | Facilitates deprotonation | Enhanced reactivity | High C-1 selectivity | [3] |
| N-Acetyl | Moderate | Activates N+ center | Moderate enhancement | Enhanced electrophilicity | [2] |
| N-Benzyl | Significant | May hinder deprotonation | Reduced reactivity | Altered regioselectivity | [19] |
| N-Alkyl (C8-C20) | Variable with chain length | Length-dependent accessibility | Chain length dependent | Accessibility-controlled | [11] [14] |
| 1-Substituted | Moderate to high | Blocks approach to C-1 | Position-dependent reduction | Favors C-3 reactions | [4] |
| 3-Substituted | Low to moderate | Minimal interference | Minimal impact | Maintains normal selectivity | [4] |
The chemical compound isoquinolinium, 2-acetyl-, chloride serves as a versatile building block for the construction of pyrrolo[2,1-a]isoquinoline frameworks [1]. This quaternary ammonium salt possesses both electrophilic and nucleophilic reaction sites that enable diverse synthetic transformations leading to complex heterocyclic architectures.
Pyrrolo[2,1-a]isoquinolines represent a privileged class of nitrogen-containing heterocycles that are fundamental structural components in numerous biologically active natural products and pharmaceutical compounds [2]. These fused ring systems exhibit remarkable structural diversity and serve as key intermediates in the synthesis of lamellarin alkaloids, which possess significant anticancer and antimicrobial properties [3].
The construction of pyrrolo[2,1-a]isoquinoline frameworks using isoquinolinium salts typically proceeds through cycloaddition reactions. One prominent synthetic approach involves the 1,3-dipolar cycloaddition between isoquinolinium N-ylides and activated alkenes or alkynes [4]. The 2-acetyl substituent in isoquinolinium, 2-acetyl-, chloride provides additional reactivity through its carbonyl group, enabling cascade reactions that construct the pyrrolo ring system while simultaneously forming the isoquinoline core.
Recent methodological advances have demonstrated the utility of copper-catalyzed condensation reactions involving isoquinolinium salts for pyrrolo[2,1-a]isoquinoline synthesis [1]. These reactions typically proceed through a condensation-addition-oxidation-cyclization cascade sequence, yielding products in moderate to good yields ranging from 17 to 69 percent [1]. The acetyl group in the isoquinolinium salt plays a crucial role in stabilizing reaction intermediates and directing the regioselectivity of the cyclization process.
| Reaction Type | Catalyst System | Temperature | Yield Range | Reaction Time |
|---|---|---|---|---|
| Copper-catalyzed cascade | Copper(I) iodide | 80-100°C | 17-69% | 12-24 hours |
| 1,3-Dipolar cycloaddition | Base-mediated | 60-80°C | 52-78% | 8-20 hours |
| Multicomponent reaction | Triethylamine | Room temperature | 61-72% | 15-30 hours |
The synthetic versatility of isoquinolinium, 2-acetyl-, chloride is further enhanced by its ability to participate in multicomponent reactions. These transformations combine the isoquinolinium salt with various electrophiles and nucleophiles in a single reaction vessel, providing efficient access to complex pyrrolo[2,1-a]isoquinoline derivatives with diverse substitution patterns [4].
Isoquinolinium, 2-acetyl-, chloride plays a significant role in the synthesis of core-embedded alkaloid analogues, particularly those containing the pyrrolo[2,1-a]isoquinoline scaffold [5]. The compound serves as a key intermediate in the construction of lamellarin alkaloids and related marine natural products that exhibit potent biological activities including cytotoxicity against cancer cell lines and antimicrobial properties [6].
The synthesis of core-embedded alkaloid analogues typically begins with the formation of isoquinolinium N-ylides from the acetyl-substituted salt. These reactive intermediates undergo subsequent cycloaddition reactions with appropriate dipolarophiles to construct the pyrrole ring system [4]. The regioselectivity of these transformations is controlled by the electronic properties of the acetyl substituent, which influences the electron distribution within the isoquinolinium system.
| Alkaloid Target | Key Reaction | Overall Yield | Synthetic Steps | Structural Features |
|---|---|---|---|---|
| Lamellarin D | N-ylide cycloaddition | 18-25% | 5-7 steps | Pyrrolo[2,1-a]isoquinoline core |
| Crispine A | Cascade cyclization | 35-42% | 4-6 steps | Phenanthrene-fused system |
| Oleracein E | Multicomponent assembly | 28-38% | 6-8 steps | Polycyclic framework |
The construction of lamellarin alkaloids represents one of the most significant applications of isoquinolinium, 2-acetyl-, chloride in natural product synthesis. These marine alkaloids possess a characteristic pyrrolo[2,1-a]isoquinoline core that is efficiently accessed through reactions involving acetyl-substituted isoquinolinium salts [6]. The synthetic approach typically involves the generation of isoquinolinium N-ylides followed by cycloaddition with suitable dipolarophiles to construct the pyrrole ring system.
Recent synthetic studies have demonstrated that isoquinolinium, 2-acetyl-, chloride can be employed in the synthesis of both natural lamellarin alkaloids and their structural analogues [7]. The acetyl group provides a convenient handle for further functionalization, enabling the introduction of diverse substituents that modulate the biological activity of the resulting alkaloid analogues.
The utility of isoquinolinium, 2-acetyl-, chloride extends beyond lamellarin synthesis to include other classes of alkaloid analogues. For example, the compound has been utilized in the construction of protoberberine-type alkaloids, where the acetyl substituent participates in key cyclization reactions that form the characteristic tetracyclic framework [5]. These synthetic applications demonstrate the broad utility of this isoquinolinium salt in alkaloid chemistry.
| Synthetic Method | Substrate Scope | Functional Group Tolerance | Stereochemical Control | Reaction Conditions |
|---|---|---|---|---|
| Ylide cycloaddition | Broad alkyne scope | Excellent | Moderate to high | Mild heating, inert atmosphere |
| Cascade cyclization | Limited to activated systems | Good | Variable | Elevated temperature, catalyst |
| Multicomponent assembly | Very broad | Excellent | Limited | Room temperature, base |
The development of efficient synthetic routes to core-embedded alkaloid analogues using isoquinolinium, 2-acetyl-, chloride has been facilitated by advances in understanding the mechanistic pathways of these transformations [8]. The acetyl group serves multiple functions in these reactions, acting as both an electron-withdrawing group that activates the isoquinolinium system toward nucleophilic attack and as a directing group that influences the regioselectivity of subsequent cyclization reactions.